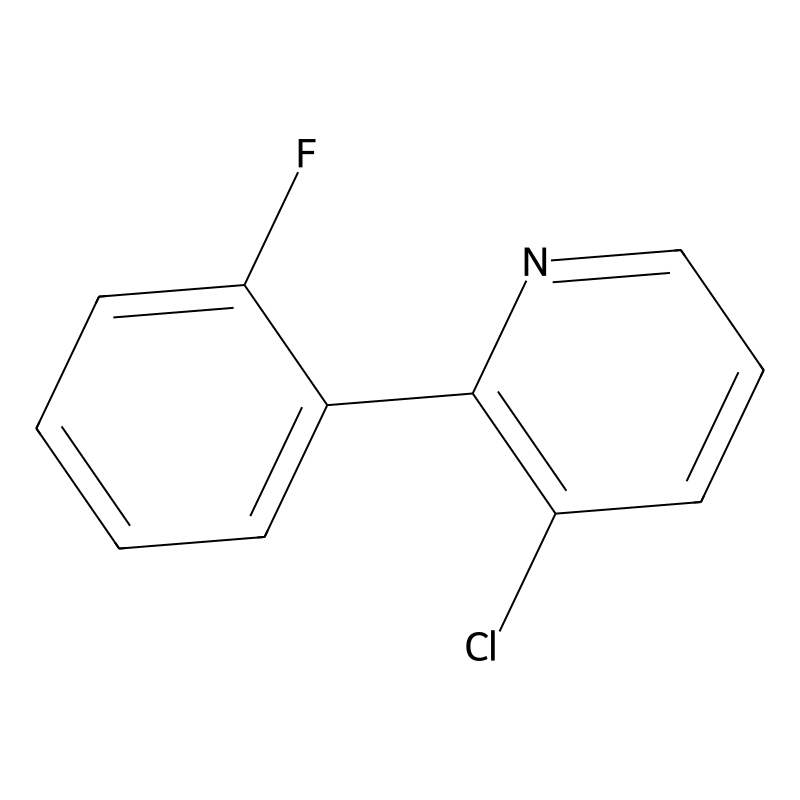

3-Chloro-2-(2-fluorophenyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Chloro-2-(2-fluorophenyl)pyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with chlorine and fluorine atoms. The molecular formula is , indicating the presence of one nitrogen atom within the six-membered ring structure. The chlorine atom is located at the 3-position, while a 2-fluorophenyl group is attached at the 2-position of the pyridine ring. This substitution pattern significantly influences the compound's electronic properties and reactivity, making it a subject of interest in various chemical and biological studies.

The reactivity of 3-Chloro-2-(2-fluorophenyl)pyridine primarily involves nucleophilic substitution reactions, where the chlorine atom can be replaced by different nucleophiles. For instance, when reacted with amines, it can yield various aminopyridine derivatives. Additionally, transition metal-catalyzed reactions such as Suzuki-Miyaura coupling or Negishi coupling can facilitate further functionalization of this compound .

Research has indicated that 3-Chloro-2-(2-fluorophenyl)pyridine exhibits potential biological activity, particularly as an inhibitor of murine double minute 2 (MDM2), which is involved in regulating the p53 tumor suppressor protein. This inhibition suggests its possible application in cancer therapy, specifically targeting tumors with altered p53 pathways . The compound's halogen substituents may enhance its binding affinity to biological targets due to increased lipophilicity and hydrogen bonding potential.

Several methods exist for synthesizing 3-Chloro-2-(2-fluorophenyl)pyridine:

- Nucleophilic Substitution: Starting from 3-chloro-2-fluoropyridine, nucleophiles such as amines can be introduced to replace the chlorine atom.

- Halogenation: The compound can be synthesized through halogenation reactions involving pyridine derivatives and halogenating agents under controlled conditions.

- Condensation Reactions: It can also be produced via condensation reactions between relevant pyridine derivatives and fluorinated aromatic compounds in the presence of suitable solvents and catalysts .

The applications of 3-Chloro-2-(2-fluorophenyl)pyridine are diverse:

- Pharmaceuticals: Its role as an MDM2 inhibitor positions it as a candidate for anti-cancer drugs.

- Material Science: The compound may be utilized in developing specialized materials due to its unique electronic properties.

- Chemical Intermediates: It serves as an intermediate in synthesizing other complex organic molecules in medicinal chemistry .

Interaction studies have shown that 3-Chloro-2-(2-fluorophenyl)pyridine interacts with various biological macromolecules, primarily proteins involved in cell signaling pathways. Its ability to inhibit MDM2 suggests that it may alter cellular responses to stress and apoptosis, thus influencing tumor progression and treatment efficacy .

Several compounds share structural similarities with 3-Chloro-2-(2-fluorophenyl)pyridine. Here are a few notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 3-Fluoro-2-(4-fluorophenyl)pyridine | Pyridine ring with fluorine substitutions at positions 2 and 3 | Potential for enhanced bioactivity due to multiple fluorines |

| 4-Chloro-3-(2-fluorophenyl)pyridine | Chlorine at position 4 and fluorine at position 3 | Different electronic properties affecting reactivity |

| 3-Bromo-2-(4-fluorophenyl)pyridine | Bromine substitution instead of chlorine | Increased reactivity due to bromine's leaving group ability |

These compounds illustrate variations in halogen substitution patterns that can lead to differing chemical reactivities and biological activities, highlighting the uniqueness of 3-Chloro-2-(2-fluorophenyl)pyridine in its specific application as an MDM2 inhibitor .